4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol
Description
4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 4-chloro-3,5-difluorophenyl moiety. This structure combines the conformational stability of the oxane ring with the electronic effects of halogenated aromatic substituents. Notably, this compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application viability .
Properties
IUPAC Name |
4-(4-chloro-3,5-difluorophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c12-10-8(13)5-7(6-9(10)14)11(15)1-3-16-4-2-11/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZYNOBQGJLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C(=C2)F)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC(=C(C(=C2)F)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. Industrial production methods often involve continuous processes and large-scale reactors. The use of advanced technologies and automation ensures the efficiency and consistency of the production process. Quality control measures are implemented to monitor the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific catalysts.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds. The analysis of these products provides insights into the reactivity and versatility of “this compound”.
Scientific Research Applications
Chemistry: In the field of chemistry, “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” is used as a reagent and intermediate in various synthetic processes. Its unique properties make it valuable for the development of new compounds and materials.
Biology: In biological research, “this compound” is studied for its potential biological activities. It may interact with specific biomolecules and pathways, making it a candidate for drug discovery and development.
Medicine: In medicine, “this compound” is explored for its therapeutic potential. It may exhibit pharmacological activities that can be harnessed for the treatment of diseases. Research in this area focuses on understanding its mechanism of action and evaluating its efficacy and safety.
Industry: In industrial applications, “this compound” is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, where it can serve as a precursor or additive.
Mechanism of Action
The mechanism of action of “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action and optimizing its use in different fields.
Comparison with Similar Compounds
n-[(3-Bromophenyl)methyl]oxan-4-amine
Structural Differences :
- Functional Group : Replaces the hydroxyl group of the target compound with an amine (-NH2).
- Aromatic Substituents : Features a 3-bromophenyl group instead of 4-chloro-3,5-difluorophenyl.
Implications :
4-Chloro-3,5-dimethylphenol (CAS 88-04-0) and 4-Chloro-3-methylphenol (CAS 59-50-7)
Structural Differences :
- Core Structure: Simple phenol rings without heterocyclic systems.
- Substituents : Methyl groups (electron-donating) replace fluorine atoms (electron-withdrawing).
Implications :
- Methyl groups increase electron density on the aromatic ring, favoring electrophilic substitution at ortho/para positions. In contrast, fluorine’s electronegativity directs reactivity toward meta positions.
- These phenols are widely used as antimicrobial agents, suggesting the target compound’s halogenated phenyl group could confer similar bioactivity if stabilized .
4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone
Structural Differences :
- Core Structure: Cyclohexanone (ketone-containing ring) vs. oxane (ether-containing ring).
- Functional Groups : Sulfonyl (-SO2-) and ketone (-C=O) groups replace the hydroxyl group.
- Aromatic Substituents : 2,5-Difluorophenyl vs. 3,5-difluorophenyl.
Implications :
- The sulfonyl group’s strong electron-withdrawing nature enhances acidity and reactivity in nucleophilic substitutions.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
